molecular formula C23H29NO B4562443 N-cyclooctyl-3,3-diphenylpropanamide

N-cyclooctyl-3,3-diphenylpropanamide

Cat. No.: B4562443
M. Wt: 335.5 g/mol
InChI Key: LXFPPMYHMRPTDZ-UHFFFAOYSA-N
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Description

N-cyclooctyl-3,3-diphenylpropanamide is a synthetic organic compound characterized by a central propanamide backbone substituted with two phenyl groups at the 3-position and a cyclooctyl group attached to the amide nitrogen. Its molecular structure combines lipophilic (cyclooctyl, diphenyl) and polar (amide) moieties, making it a versatile candidate for medicinal chemistry and materials science.

Properties

IUPAC Name

N-cyclooctyl-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO/c25-23(24-21-16-10-2-1-3-11-17-21)18-22(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-9,12-15,21-22H,1-3,10-11,16-18H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFPPMYHMRPTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-3,3-diphenylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of cyclooctylamine with 3,3-diphenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired amide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-3,3-diphenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) to form corresponding N-oxide derivatives.

    Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Nitrated or halogenated derivatives of the phenyl groups.

Scientific Research Applications

N-cyclooctyl-3,3-diphenylpropanamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclooctyl-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-cyclooctyl-3,3-diphenylpropanamide with structurally analogous compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Substituent-Driven Physicochemical Properties

  • N-(3-nitrophenyl)-3,3-diphenylpropanamide () : The meta-nitro group introduces strong electron-withdrawing effects, increasing polarity but reducing lipophilicity (logP ~3.2) compared to the cyclooctyl analog (logP ~5.1). This difference impacts solubility and bioavailability, with the nitro derivative showing higher aqueous solubility but lower cell permeability .
  • N-cyclooctyl-3,3-dimethylbutanamide () : Replacing diphenyl with dimethyl groups reduces aromatic interactions but enhances steric flexibility. The dimethylbutanamide derivative exhibits lower melting points (MP: 98–102°C vs. 145–148°C for the diphenyl analog), affecting formulation stability .

Functional Group Reactivity and Metabolic Stability

  • 3-(Acetoxyimino)-N,3-diphenylpropanamide (): The acetoxyimino group undergoes hydrolysis to release reactive intermediates, making it a prodrug candidate. In contrast, the cyclooctyl amide’s stability under physiological conditions suggests slower metabolism and prolonged half-life .
  • N-[3-(acetylamino)phenyl]-3-phenylpropanamide (): The acetylated amine enhances metabolic resistance compared to primary amides, but the absence of a cyclooctyl group reduces lipid bilayer interaction .

Positional Isomerism and Binding Affinity

  • N-(4-nitrophenyl)-3,3-diphenylpropanamide (para-nitro isomer, ) : Exhibits 30% lower binding affinity to serotonin receptors than the meta-nitro analog due to steric clashes in the para configuration. The cyclooctyl derivative’s bulkiness may similarly hinder interactions with flat binding pockets .

Key Research Findings

  • Synthetic Utility : this compound serves as a precursor in opioid analog synthesis, leveraging its cyclooctyl group for tailored lipophilicity in CNS-targeted drugs .
  • Thermodynamic Stability : Molecular dynamics simulations indicate the cyclooctyl group adopts a boat conformation, minimizing steric strain and enhancing thermal stability (Tₘ = 180°C) compared to smaller cycloalkyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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